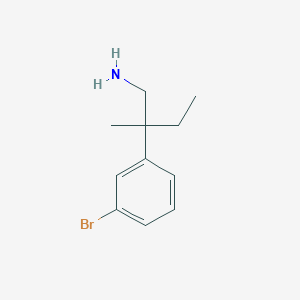
4-cyclopentyl-3-fluorobenzoic acid
Übersicht
Beschreibung
4-cyclopentyl-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a cyclopentyl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4-cyclopentyl-benzoic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions. Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopentyl-benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-cyclopentyl-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-cyclopentyl-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-cyclopentyl-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The cyclopentyl group may also contribute to the compound’s overall stability and bioavailability. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzoic acid: Similar in structure but lacks the cyclopentyl group.
3-Fluorobenzoic acid: Similar in structure but lacks the cyclopentyl group.
4-Cyclopentyl-benzoic acid: Similar in structure but lacks the fluorine atom.
Uniqueness: 4-cyclopentyl-3-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the cyclopentyl group, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H13FO2 |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
4-cyclopentyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C12H13FO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
InChI-Schlüssel |
CEJBCEZOGRBZSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=C(C=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















